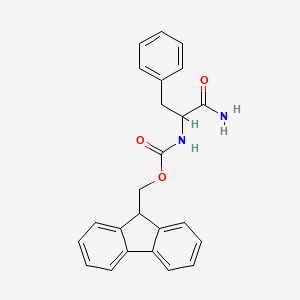

(9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Beschreibung

(9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (CAS: 805234-37-1) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) to temporarily shield the α-amino group of amino acids during chain elongation . The compound specifically corresponds to Fmoc-protected phenylalanine amide (Fmoc-Phe-NH$_2$), where the 3-phenylpropan-2-yl backbone reflects the phenylalanine side chain. Its primary application lies in peptide synthesis, enabling controlled assembly of peptide sequences before deprotection under mild basic conditions (e.g., piperidine) .

Eigenschaften

Molekularformel |

C24H22N2O3 |

|---|---|

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

9H-fluoren-9-ylmethyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C24H22N2O3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H2,25,27)(H,26,28) |

InChI-Schlüssel |

DKSDXQLRNVXKEX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fmoc Protection of L-Phenylalanine

The most straightforward method involves reacting L-phenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system. L-Phenylalanine is dissolved in a mixture of 1,4-dioxane and aqueous sodium carbonate (10% w/v) at 0°C. Fmoc-Cl, dissolved in dioxane, is added dropwise, and the reaction proceeds with stirring at 0°C for 4 hours, followed by 18 hours at room temperature. Acidification with hydrochloric acid precipitates the product, yielding 82% pure Fmoc-Phe-OH after filtration and drying.

Key Conditions

-

Solvent: 1,4-Dioxane/water

-

Base: Na<sub>2</sub>CO<sub>3</sub>

-

Temperature: 0°C → room temperature

-

Workup: Ether washing, HCl acidification

This method is favored for its simplicity but requires rigorous pH control to avoid epimerization or hydrolysis of the Fmoc group.

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Coupling

In SPPS, Fmoc-Phe-OH is anchored to a Wang resin via its carboxylic acid group. A solution of Fmoc-Phe-OH, N,N-diisopropylcarbodiimide (DIC, 3 equiv), and 4-dimethylaminopyridine (DMAP, 0.3 equiv) in dimethylformamide (DMF) is stirred with the resin at room temperature for 6 hours. The resin is then precipitated with diethyl ether and centrifuged to remove unreacted reagents, achieving >95% coupling efficiency.

Cleavage and Amidation

To generate the primary amide, the resin-bound Fmoc-Phe is treated with thiophenol (2 equiv) and cesium carbonate (3 equiv) in acetonitrile for 1.5 hours. The mixture is partitioned between ether and 3N HCl, with the organic layer dried over Na<sub>2</sub>SO<sub>4</sub> and concentrated. Final purification via silica gel chromatography (toluene → 1% MeOH/DCM) yields the amide derivative.

The Suzuki-Miyaura reaction enables the introduction of aryl groups to the phenylalanine side chain. Fmoc-protected bromophenylalanine is reacted with arylboronic acids (1.2 equiv) in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> (2 equiv) in degassed DMF/H<sub>2</sub>O (10:1) at 80°C for 12 hours. This method produces biaryl-substituted analogs in 75–92% yield , which are directly applicable in SPPS.

Advantages

-

Broad substrate scope for aryl/heteroaryl boronic acids

-

Retention of stereochemical integrity

Silylation-Mediated Fmoc Protection

A patent-pending method employs silylating agents to enhance reaction efficiency. The amine group of phenylalanine is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 2 equiv) in anhydrous THF, forming a trimethylsilyl (TMS) intermediate. Subsequent addition of Fmoc-OSu (1.1 equiv) at −20°C yields the Fmoc-protected product in 89–94% yield after methanol quench and extraction.

Critical Parameters

-

Anhydrous conditions: Prevents TMS ester hydrolysis

-

Temperature control: Minimizes side reactions

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen: (9H-Fluoren-9-yl)methyl (1-Amino-1-oxo-3-phenylpropan-2-yl)carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um Amine und Alkohole zu bilden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Carbamatstelle durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Amine und Alkohole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Bildung von Oxiden und Ketonen.

Reduktion: Bildung von Aminen und Alkoholen.

Substitution: Bildung von substituierten Carbamaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic applications due to its ability to interact with biological targets. Its structure enhances lipophilicity, which may influence its pharmacokinetic properties.

Case Study: Inhibition of Enzyme Activity

A study evaluated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated a dose-dependent inhibition, suggesting that it could be developed as a treatment for metabolic disorders. The mechanism involved the modulation of enzyme activity, which is crucial in various biochemical pathways.

Peptide Synthesis

The compound serves as a critical building block in the synthesis of peptides. Its fluorenylmethyl group allows for selective protection and deprotection strategies, facilitating the assembly of complex peptide structures.

Case Study: Synthesis of Acidiphilamide A–C

In the synthesis of naturally occurring peptides, this compound was utilized effectively to construct intermediates that led to the successful formation of acidiphilamides A–C. The efficiency of this process highlights its importance in peptide chemistry and drug development .

Research indicates that the compound exhibits biological activity by modulating various biochemical pathways. It acts as an inhibitor for certain enzymes and receptors, making it a candidate for further pharmacological studies.

Case Study: Binding Affinity Assessment

A comparative analysis involving several analogues demonstrated that modifications to the fluorenylmethyl group significantly impacted binding affinity to biological targets. This study provided insights into optimizing the compound for therapeutic use by adjusting structural features to enhance efficacy.

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate involves its role as a protecting group in peptide synthesis . The fluorenyl group provides steric hindrance, preventing unwanted reactions at the protected site . The carbamate linkage is stable under a wide range of conditions, ensuring the integrity of the protected amino acid . The compound is selectively cleaved under mild acidic or basic conditions, allowing for the controlled release of the amino acid .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Synthetic Efficiency : Fmoc-Phe-NH$2$ analogs are synthesized with high yields (e.g., 98% for Boc-Phe-NH$2$ ), while azide derivatives achieve near-quantitative yields (99%) under optimized conditions .

Purity : HPLC analyses confirm >95% purity for most analogs, critical for pharmaceutical applications .

Biological Activity: Thioamide variants (e.g., compound 8) show enhanced metabolic stability in peptidomimetics .

Deprotection Specificity : Fmoc’s base-labile deprotection contrasts with Boc’s acid sensitivity, enabling orthogonal protection strategies in peptide synthesis .

Biologische Aktivität

(9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, often referred to as a carbamate derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound combines a fluorenyl group with a carbamate structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a fluorenyl moiety, which is known for its stability and ability to interact with various biological targets. The carbamate group is significant for its role in enzyme inhibition and potential interactions with biological receptors.

Research indicates that carbamate derivatives can exhibit a range of biological activities, including:

- Enzyme Inhibition : Carbamates often act as inhibitors for enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission.

- Anticancer Properties : Some studies suggest that compounds with similar structures may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

- Anticancer Activity : A study investigated the effects of various carbamate derivatives on cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against breast and colon cancer cells. This suggests that this compound may have similar properties worth exploring further.

- Neuroprotective Effects : Another study focused on the neuroprotective potential of related compounds. It was found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential therapeutic role in neurodegenerative diseases.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for this Fmoc-protected compound to ensure stability during peptide synthesis?

- Methodological Answer:

- Storage: Store in a dry, cool environment (2–8°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, as the carbamate bond is labile under basic or prolonged humid conditions .

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to minimize skin/eye contact. Work in a fume hood with adequate ventilation to avoid inhalation of aerosols .

- Stability Monitoring: Perform periodic TLC or HPLC analysis using a C18 column (acetonitrile/water gradient) to detect degradation products like fluorenylmethyl alcohol .

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer:

- Activation: Use 2–4 equivalents of HBTU or HATU with 1-hydroxybenzotriazole (HOBt) in DMF to activate the carboxylate group. Pre-activate for 1–2 minutes before coupling .

- Solvent Choice: Anhydrous DMF or DCM ensures solubility and minimizes side reactions. For hydrophobic sequences, add 10% (v/v) N-methylpyrrolidone (NMP) .

- Reaction Time: Monitor by Kaiser test; extend coupling to 30–60 minutes if incomplete. For sterically hindered residues, double coupling is recommended .

Advanced Research Questions

Q. What analytical strategies resolve structural ambiguities in this compound, such as chiral purity or Fmoc-deprotection byproducts?

- Methodological Answer:

- Chiral Purity: Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to confirm enantiomeric excess (>98% for most Fmoc-amino acids) .

- Mass Spectrometry: High-resolution ESI-MS detects deprotection byproducts (e.g., m/z 179 for free Fmoc group). Compare with theoretical [M+H]+ values (e.g., C26H24N2O5: 457.18 g/mol) .

- NMR Analysis: 1H-NMR in DMSO-d6 identifies residual solvents and confirms the Fmoc aromatic protons (δ 7.2–7.8 ppm) and carbamate NH (δ 10.2 ppm) .

Q. How can researchers reconcile contradictory safety data on acute toxicity and respiratory hazards across different SDS sources?

- Methodological Answer:

- Data Cross-Referencing: Compare GHS classifications from multiple SDS (e.g., Indagoo vs. Key Organics). Note that oral/dermal LD50 values often vary due to batch purity or testing models .

- Risk Mitigation: Assume worst-case thresholds (e.g., OSHA PEL: 5 mg/m³ for respirable dust). Implement engineering controls (HEPA filtration) and respiratory protection (N95 masks) during bulk handling .

- Institutional Protocols: Align with lab-specific chemical hygiene plans, incorporating acute toxicity data (Category 4, H302/H315) into standard operating procedures (SOPs) .

Q. What mechanistic insights explain racemization during Fmoc deprotection, and how can it be minimized?

- Methodological Answer:

- Racemization Source: Base-catalyzed β-elimination during piperidine treatment. Steric hindrance from the phenylpropan-2-yl group may reduce but not eliminate racemization .

- Optimized Deprotection: Use 20% piperidine in DMF for ≤10 minutes at 0–4°C. Add 0.1 M HOBt to scavenge free radicals and stabilize the intermediate enolate .

- Monitoring: Circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization quantifies racemization post-synthesis .

Key Recommendations for Experimental Design

- Purification: Reverse-phase flash chromatography (C18 silica, 0.1% TFA in acetonitrile/water) removes truncated peptides and unreacted starting material .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess shelf-life under stress conditions .

- Synthetic Alternatives: Compare with Boc-protected analogs if Fmoc deprotection incompatibility arises in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.